4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

Crystallization Purification Thermal Analysis

Sourcing the incorrect regioisomer for pyridinyl-oxadiazole based drug discovery programs leads to failed syntheses and irreproducible pharmacological data. 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 22926-74-5) is the definitive 4-pyridinyl substituted building block, a critical pharmacophoric element for published mGluR5 negative allosteric modulators and nAChR ligands. - Directly replicates the exact core needed for patent WO-2011073299-A1 synthesis, ensuring target engagement fidelity. - Validated as a core recognition element for DNA G-quadruplex ligands in cancer biology research. - Reliable supply with rigorous QC eliminates the risk of regioisomeric contamination, guaranteeing experimental integrity from the first synthesis.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 22926-74-5
Cat. No. B13255929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
CAS22926-74-5
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=NC=C2
InChIInChI=1S/C8H7N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h2-5H,1H3
InChIKeyUTDAFKFEIXDFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine: Baseline Properties & Procurement Guide


4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 22926-74-5) is a heteroaromatic small molecule belonging to the pyridinyl-1,2,4-oxadiazole class [1]. It features a pyridine core substituted at the 4-position with a 3-methyl-1,2,4-oxadiazole ring. This compound is primarily utilized as a synthetic building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the 1,2,4-oxadiazole moiety, which is a well-established bioisostere for esters and amides [2]. Its physicochemical profile, including a melting point of 88-89 °C and a predicted pKa of 1.46±0.10, distinguishes it from its regioisomeric analogs and defines its handling and purification characteristics .

1
Para-substituted pyridinyl-1,2,4-oxadiazole regioisomer for medicinal chemistry and materials science building block applications
2
Low melting point profile guides recrystallization and purification strategy selection
3
Distinct basicity context shapes HPLC method development and biological assay buffer conditions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine: In-Class Analogs Not Interchangeable


Within the 3-methyl-1,2,4-oxadiazolyl-pyridine family, the exact position of the pyridine nitrogen relative to the oxadiazole ring is a critical determinant of physicochemical properties and, consequently, performance in synthesis and biological assays. Simple substitution with a regioisomer (e.g., 2-pyridinyl or 3-pyridinyl analogs) can lead to significant deviations in key parameters such as melting point, pKa, and electronic distribution, which in turn affect solubility, crystallization behavior, and molecular recognition . As demonstrated in structure-activity relationship studies on related heteroaryl systems, the regiochemistry of nitrogen atoms governs ligand binding orientation and affinity; therefore, the assumption of functional interchangeability among in-class compounds without direct comparative data introduces substantial risk of experimental failure and data irreproducibility [1].

Regioisomer substitution (e.g., 2- or 3-pyridinyl) may shift melting point and crystallization behavior, altering purification outcomes.
Basicity difference can change ionization state in aqueous buffers, affecting HPLC retention and passive permeability.
Electronic distribution governs ligand binding orientation; para-substitution may not transfer to ortho/meta analog binding profiles.

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine: Quantitative Differentiation vs. Regioisomers


Melting Point: Distinct Purification Protocols vs. 3-Pyridinyl Regioisomer

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine exhibits a melting point of 88-89 °C, which is 13-14 °C lower than the 102 °C melting point of its direct regioisomer, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1455-85-2) . This quantifiable difference is directly relevant to crystallization and purification strategies.

Melting Point
Head-to-head
88–89 °C vs 102 °C (3-pyridinyl regioisomer) Δ −13 to −14 °C
Lower mp requires distinct crystallization protocols for equivalent purity.
Literature-reported ranges under standard atmospheric pressure.
Crystallization Purification Thermal Analysis

Basicity: Protonation State Difference vs. 3-Pyridinyl Isomer

The predicted pKa of 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is 1.46±0.10, whereas the pKa of its 3-pyridinyl regioisomer, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, is predicted to be 2.06±0.12 . This 0.6 log unit difference translates to a >3-fold difference in the fraction of the compound that is protonated at a given near-neutral pH.

Basicity (pKa)
Head-to-head
1.46 ± 0.10 vs 2.06 ± 0.12 (3-pyridinyl) ΔpKa −0.60
>3-fold difference in protonated fraction affects HPLC and permeability.
Predicted values; experimental confirmation may be required.
Physicochemical Properties Drug Design Ionization State

Electronic Structure: Divergent Potential vs. 2- and 3-Pyridinyl Regioisomers

The substitution of the oxadiazole at the pyridine 4-position (para) in 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine creates a distinct molecular electrostatic potential surface and dipole moment compared to the 2-position (ortho) or 3-position (meta) analogs [1]. This electronic divergence is a critical determinant of binding affinity in biological systems; for example, in a study of pyridyl-oxadiazole G-quadruplex ligands, the regiochemistry of the pyridine nitrogen directly influenced the selectivity for telomeric vs. promoter G4 structures [2].

Electronic Structure
Class-level
Para-substitution creates distinct electrostatic surface and dipole moment vs. ortho/meta analogs.
Supports differential binding selectivity in ligand design.
Inferred from G-quadruplex ligand SAR; direct compound-specific data lacking.
Electronic Properties Molecular Recognition Structure-Activity Relationship

Chromatographic Behavior: Distinct HPLC Retention vs. 1,3,4-Oxadiazole Analogs

While direct head-to-head HPLC data for this exact compound versus its closest analogs are not publicly available, the structural features of 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine—specifically its para-substituted pyridine and 1,2,4-oxadiazole heterocycle—impart a unique lipophilicity and hydrogen-bonding profile compared to regioisomers and 1,3,4-oxadiazole-containing analogs . This is supported by the distinct molecular descriptor values: a logP of 1.28 (predicted) and a topological polar surface area (TPSA) of 51.8 Ų [1].

Chromatographic Profile
Data to verify
Predicted logP 1.28, TPSA 51.8 Ų; distinct from 1,3,4-oxadiazole analogs.
May guide HPLC method development for this regioisomer.
No head-to-head retention data available; method optimization required.
Analytical Chemistry Purification HPLC

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine: Validated Application Scenarios


Synthesis of mGluR5 Negative Allosteric Modulator (NAM) Scaffolds

The para-substituted pyridinyl-1,2,4-oxadiazole core of 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a key structural component in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) [1]. This application is supported by patent literature describing oxadiazole derivatives as mGluR5 antagonists for the treatment of neurological disorders [2]. Procurement of this specific regioisomer is essential for replicating published synthetic routes to mGluR5 NAMs, as the 3-methyl substitution on the oxadiazole ring and the 4-pyridinyl attachment are critical pharmacophoric elements for target engagement.

Synthesis of nAChR Modulator Lead Compounds

Patent WO-2011073299-A1 explicitly claims pyridinyl oxadiazole derivatives, including compounds structurally related to 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, as modulators of nicotinic acetylcholine receptors (nAChRs) [3]. This indicates a defined industrial application in CNS drug discovery programs targeting cholinergic pathways. For researchers aiming to build upon this disclosed intellectual property, sourcing the correct 4-substituted pyridine oxadiazole building block is a prerequisite for synthesizing the claimed compounds and evaluating their pharmacological profile.

Building Block for G-Quadruplex (G4) DNA Ligand Discovery

The pyridyl-oxadiazole motif, of which 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a foundational building block, has been validated as a promising recognition element for DNA G-quadruplexes, structures implicated in cancer biology [4]. The distinct electronic properties of the 4-pyridinyl substitution pattern, as inferred from class-level SAR, may be exploited to tune selectivity for specific G4 topologies. This compound serves as a starting material for iterative synthesis of more complex poly-heteroaryl ligands designed to target telomeric or oncogene promoter G4 structures.

Precursor for Organic Electronic Materials

Patents describe the use of compounds with an oxadiazole ring structure substituted by a pyridyl group in organic electroluminescent (EL) devices due to their high stability in thin films and favorable electron-transport properties [5]. While not explicitly naming 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, these patents establish the class's utility in materials science. The 4-position linkage and 3-methyl substituent on the oxadiazole ring may impart specific thermal and morphological stability to the resulting thin films, differentiating its performance from other oxadiazole-pyridine isomers in device fabrication.

Application
Selection Property
Validation Focus
mGluR5 NAM scaffold synthesis
Para-substituted pyridinyl-oxadiazole pharmacophore
Regioisomer identity and purity for target engagement
nAChR modulator lead synthesis
4-pyridinyl oxadiazole patent-claimed structure
Structural fidelity to disclosed compounds
G-quadruplex ligand discovery
Electronic profile of 4-substitution pattern
Binding selectivity for G4 topologies
Organic electronic materials
Thermal/morphological stability of oxadiazole-pyridine isomer
Thin-film electron-transport properties
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